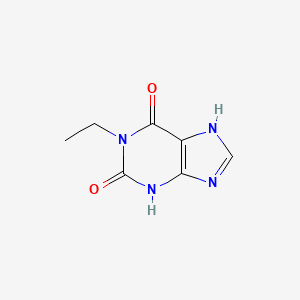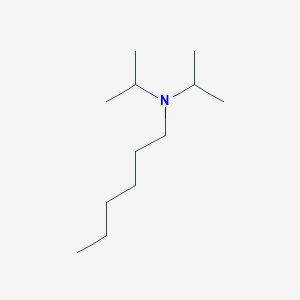
Tris(butylsulfanyl)(phenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(butylsulfanyl)(phenyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to three butylsulfanyl groups and one phenyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tris(butylsulfanyl)(phenyl)stannane typically involves the reaction of phenylstannane with butylsulfanyl reagents under controlled conditions. One common method is the reaction of phenylstannane with butylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at room temperature to moderate heat .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Tris(butylsulfanyl)(phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding stannane.
Substitution: The butylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted stannanes, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tris(butylsulfanyl)(phenyl)stannane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tris(butylsulfanyl)(phenyl)stannane involves its interaction with molecular targets through the tin center. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The butylsulfanyl groups enhance its solubility and reactivity, allowing it to participate in a wide range of chemical transformations .
Comparación Con Compuestos Similares
Trimethyltin chloride: Another organotin compound with similar applications but different reactivity due to the presence of methyl groups instead of butylsulfanyl groups.
Triphenyltin chloride: Contains phenyl groups instead of butylsulfanyl groups, leading to different chemical properties and applications.
Uniqueness: Tris(butylsulfanyl)(phenyl)stannane is unique due to the presence of butylsulfanyl groups, which provide distinct chemical properties such as increased solubility and reactivity. This makes it particularly valuable in specific catalytic and synthetic applications where other organotin compounds may not be as effective .
Propiedades
Número CAS |
101880-98-2 |
|---|---|
Fórmula molecular |
C18H32S3Sn |
Peso molecular |
463.4 g/mol |
Nombre IUPAC |
tris(butylsulfanyl)-phenylstannane |
InChI |
InChI=1S/C6H5.3C4H10S.Sn/c1-2-4-6-5-3-1;3*1-2-3-4-5;/h1-5H;3*5H,2-4H2,1H3;/q;;;;+3/p-3 |
Clave InChI |
QFGDJWPVPNWFAL-UHFFFAOYSA-K |
SMILES canónico |
CCCCS[Sn](C1=CC=CC=C1)(SCCCC)SCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


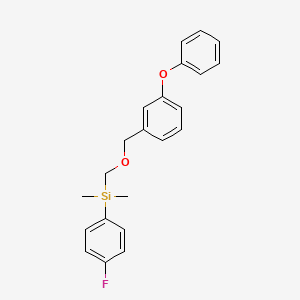
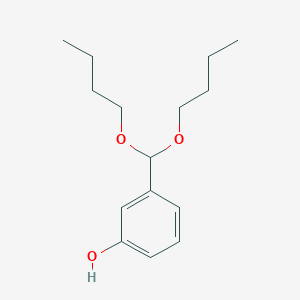
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)
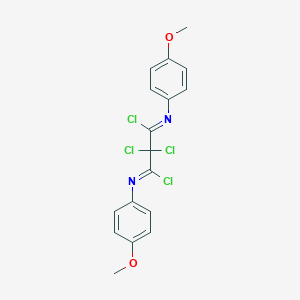

![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)
![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)
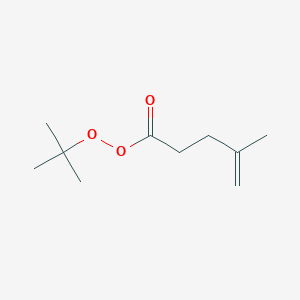
arsanium bromide](/img/structure/B14342323.png)


